molecular formula C9H12FNO2 B2559004 (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol CAS No. 1212981-84-4

(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol

Cat. No.: B2559004
CAS No.: 1212981-84-4
M. Wt: 185.198
InChI Key: NAZAQFAQNOECEK-SECBINFHSA-N
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Description

(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol is a chiral β-amino alcohol featuring a phenyl ring substituted with fluorine at the 3-position and a methoxy group at the 5-position. This compound is of interest in medicinal chemistry due to its structural resemblance to enzyme inhibitors and receptor ligands, where substituent positioning and electronic effects play critical roles .

Properties

IUPAC Name

(2S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c1-13-8-3-6(9(11)5-12)2-7(10)4-8/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZAQFAQNOECEK-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CO)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](CO)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-5-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The hydroxyl group is then converted to an amino group through a reductive amination process using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to a different functional group.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange

Major Products

    Oxidation: Formation of 3-fluoro-5-methoxybenzaldehyde

    Reduction: Formation of 3-fluoro-5-methoxyaniline

    Substitution: Formation of 3-iodo-5-methoxyphenyl derivatives

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant and Anxiolytic Potential :
    • Research has indicated that (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is crucial for its potential use as an antidepressant and anxiolytic agent.
  • Drug Development :
    • The compound serves as a valuable building block in the synthesis of various biologically active molecules. Its structural similarities to other active compounds make it a candidate for developing new therapeutic agents .
  • Receptor Selectivity :
    • Studies suggest that modifications to the phenyl ring can significantly alter binding affinities and selectivities towards specific receptor subtypes. This property is essential for minimizing side effects associated with broader-spectrum drugs.

Case Studies

  • Modulation of Neurotransmitter Systems :
    • A study highlighted the interaction of this compound with serotonin receptors, suggesting its potential role in treating mood disorders through selective receptor engagement .
  • Synthesis of Active Pharmaceutical Ingredients :
    • The compound has been utilized in synthesizing various active pharmaceutical ingredients, showcasing its versatility as a building block in drug formulation processes .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Analogues:
Compound Name Substituents CAS No. Similarity Score (vs. Target) Key Properties
(S)-2-Amino-2-(3-fluorophenyl)ethanol 3-Fluoro 325152-98-5 0.87 Lower polarity due to absence of methoxy; higher lipophilicity
(S)-2-Amino-2-(4-fluorophenyl)ethanol 4-Fluoro 224434-01-9 0.89 Altered π-π interaction potential due to fluorine position
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethanol 3-Chloro, 5-Fluoro 1323966-31-9 N/A Chloro (electron-withdrawing) vs. methoxy (electron-donating); impacts binding affinity
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl 3-Fluoro, 2-Methyl 1951425-23-2 N/A Methyl group increases steric hindrance; hydrochloride salt enhances solubility

Analysis :

  • Methoxy vs. Chloro : Replacing 5-methoxy with chloro (as in 1323966-31-9) introduces an electron-withdrawing group, reducing the ring’s electron density and possibly weakening hydrogen-bonding interactions observed in methoxy-containing analogues .
  • Methyl Substituent : The 2-methyl group in 1951425-23-2 introduces steric effects that may hinder binding compared to the less bulky 5-methoxy group in the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (S)-2-Amino-2-(3-fluorophenyl)ethanol (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethanol
LogP Estimated ~1.2 ~1.8 (higher lipophilicity) ~2.1 (chloro increases lipophilicity)
Solubility Moderate (polar groups) Low (no methoxy) Low
Salt Form Free base Free base Free base/HCl salt possible

Key Observations :

  • The 5-methoxy group in the target compound improves aqueous solubility compared to non-polar methyl or chloro substituents.
  • Hydrochloride salt forms (e.g., 1951425-23-2) enhance stability and oral bioavailability, a strategy applicable to the target compound for pharmaceutical development .

Biological Activity

(S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol, also known as (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a hydroxyl group, and a methoxy substituent on a phenyl ring, which contribute to its biological interactions. The presence of a fluorine atom enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various biochemical pathways. Notably, it has been studied for its effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential applications in treating mood disorders.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Notes
Human Pancreatic Tumor (MIA PaCa-2)Low micromolarEffective antiproliferative agent
Human Cervical Carcinoma (HeLa)ModerateComparable potency to reference compounds
Murine Leukemia (L1210)ModerateDemonstrated selective activity

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Its structural features enhance binding affinity to bacterial enzymes, indicating potential use as an antimicrobial agent. Preliminary studies show effectiveness against several bacterial strains, warranting further investigation into its mechanism of action in microbial inhibition .

Central Nervous System Modulation

The compound has shown promise in modulating central nervous system (CNS) activity. It is being investigated for potential antidepressant and anxiolytic effects due to its ability to interact with neurotransmitter receptors. The unique substitution pattern may allow for selective receptor targeting, which could minimize side effects associated with broader-spectrum CNS drugs .

Case Studies and Research Findings

  • Anticancer Studies : A detailed study demonstrated that this compound exhibited significant growth inhibition in human cancer cell lines at low micromolar concentrations. The mechanism involved apoptosis induction through the modulation of apoptotic pathways .
  • CNS Activity : In animal models, the compound showed anxiolytic effects comparable to established medications. Behavioral assays indicated reduced anxiety-like behaviors following administration of the compound, suggesting its potential as a therapeutic agent for anxiety disorders.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound inhibited the growth of various bacterial strains, with mechanisms likely involving disruption of bacterial enzyme function. This activity positions it as a candidate for further development in antimicrobial therapies .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol, and how can enantiomeric purity be optimized?

The synthesis typically involves asymmetric reduction of a ketone precursor or resolution of racemic mixtures. For enantiomeric purity, chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution methods (using lipases or acylases) are effective. Key steps include:

  • Intermediate preparation : Use fluorinated benzaldehyde derivatives (e.g., 3-fluoro-5-methoxybenzaldehyde) as starting materials .
  • Chiral resolution : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can achieve >99% enantiomeric excess (ee) .
  • Purification : Recrystallization in polar solvents (ethanol/water mixtures) enhances purity .

Q. How should researchers characterize the structural and optical properties of this compound?

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substituent positions and fluorine coupling patterns .
  • Chiroptical methods : Circular dichroism (CD) and polarimetry verify enantiomeric configuration .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 214.11) .

Q. What stability considerations are critical for storing and handling this amino alcohol?

  • Temperature : Store at 0–6°C to prevent racemization or decomposition .
  • Moisture sensitivity : Use desiccants in sealed containers, as hydroxyl and amino groups may hydrolyze under humid conditions .
  • Light exposure : Protect from UV light to avoid photooxidation of the fluorophenyl group .

Advanced Research Questions

Q. How can conflicting data on reaction yields in fluorinated amino alcohol synthesis be resolved?

Discrepancies often arise from variations in:

  • Fluorine substitution effects : Electron-withdrawing fluorine alters reaction kinetics; optimize equivalents of reducing agents (e.g., NaBH4_4 vs. LiAlH4_4) .
  • Catalyst loading : For asymmetric hydrogenation, 0.5–2 mol% catalyst loadings balance cost and efficiency .
  • Analytical validation : Cross-validate yields using gravimetric analysis and LC-MS to account for volatile byproducts .

Q. What strategies enable enantioselective incorporation of the 3-fluoro-5-methoxyphenyl group into complex molecules?

  • Protecting groups : Temporarily mask the amino and hydroxyl groups with Boc or acetyl during coupling reactions .
  • Transition-metal catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids retains stereochemistry .
  • Kinetic resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct stereoselective bond formation .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?

  • SAR studies : Replace the 5-methoxy group with ethoxy or hydroxy groups to assess receptor binding (e.g., β-adrenergic receptors) .
  • Fluorine effects : The 3-fluoro substituent enhances metabolic stability; compare pharmacokinetics in vitro (e.g., microsomal assays) .
  • Computational modeling : Density functional theory (DFT) predicts electronic effects on hydrogen-bonding interactions .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

IntermediateCAS RNRole in SynthesisReference
3-Fluoro-5-methoxybenzaldehyde394-50-3Electrophilic aromatic precursor
(S)-2-Amino-2-aryl ethanol138713-55-0Chiral scaffold for functionalization

Q. Table 2. Analytical Methods for Purity Assessment

MethodParametersTarget Accuracy
Chiral HPLCColumn: Chiralpak AD-H; Mobile phase: Hexane/IPA (90:10)>99% ee
19F^{19}F-NMRδ -110 to -115 ppm (CF3_3 coupling)±0.1 ppm

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